7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
Description
Chemical Context and Structural Significance of Indole Derivatives
Indole derivatives constitute one of the most important classes of heterocyclic compounds in nature and synthetic chemistry, characterized by their bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The fundamental indole scaffold appears throughout biological systems, most notably as the core structure of the essential amino acid tryptophan and the neurotransmitter serotonin. The chemical versatility of indoles stems from their aromatic heterocyclic nature, which allows for extensive electrophilic substitution reactions, particularly at the 3-position, while maintaining structural integrity and biological activity.
The dihydroindole or indoline variant, as exemplified in 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride, represents a reduced form of the indole ring system where the pyrrole portion is saturated. This structural modification significantly alters the electronic properties and conformational flexibility of the molecule compared to its fully aromatic counterpart. Research has demonstrated that indoline derivatives exhibit distinct pharmacological profiles and often display enhanced selectivity for specific biological targets. The reduced indole framework provides additional synthetic opportunities for functionalization and allows for the creation of three-dimensional molecular architectures that can more effectively interact with protein binding sites.
The positioning of substituents on the indole ring system profoundly influences biological activity and physicochemical properties. The 7-position substitution, as seen in this compound, is particularly significant because it allows for modification of the electron distribution throughout the aromatic system while maintaining the core structural integrity necessary for biological recognition. Studies have shown that 7-substituted indoles present unique synthetic challenges but offer distinct advantages in terms of selectivity and potency when successfully prepared. The Bartoli indole synthesis, specifically designed for creating 7-substituted indoles, demonstrates the specialized chemistry required to access these structurally demanding compounds.
Modern synthetic approaches to indole derivatives have evolved to accommodate the complex structural requirements of pharmaceutical applications. The development of efficient methods for indole construction, including the Reissert, Bartoli, and Fischer indole syntheses, has enabled medicinal chemists to explore diverse substitution patterns and functional group combinations. These synthetic methodologies have proven particularly valuable for creating libraries of indole derivatives with systematic structural variations, allowing for comprehensive structure-activity relationship studies. The continuous advancement in indole synthesis has facilitated the discovery of numerous bioactive compounds that serve as lead structures for drug development.
Properties
IUPAC Name |
7-methylsulfonyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWDWDNAQLEDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride typically involves the introduction of a methanesulfonyl group to the indole ring. One common method is the reaction of 2,3-dihydro-1H-indole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is widely utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its indole structure is crucial for developing compounds with various biological activities.
Case Study:
Research has shown that derivatives of this compound exhibit potential antidepressant properties. For instance, studies on similar indole derivatives have indicated their effectiveness in modulating neurotransmitter systems, which is vital for treating depression and anxiety disorders .
Natural Product Synthesis
Efficiency in Complex Molecule Formation:
The compound plays a pivotal role in synthesizing natural products and bioactive compounds. Its ability to facilitate the formation of complex molecules enhances the efficiency of creating compounds found in nature.
Example:
In a study focusing on indole derivatives, researchers successfully synthesized various natural product analogs using this compound as a key building block, demonstrating its utility in organic synthesis .
Biological Studies
Antimicrobial and Anticancer Properties:
This compound is being investigated for its biological activities, including antimicrobial and anticancer effects. The methanesulfonyl group enhances its reactivity with biological targets.
Case Study:
A recent study evaluated several indole derivatives for their antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that some derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting strong antibacterial properties .
Material Science
Development of Organic Materials:
The unique structural properties of this compound make it suitable for applications in material science. It is employed in developing organic materials such as polymers and coatings.
Application Example:
Researchers have explored its use in creating novel polymeric materials that exhibit enhanced mechanical properties and thermal stability, which are essential for various industrial applications .
Chemical Reactions and Mechanism of Action
Reactivity Profile:
this compound undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are fundamental in modifying the compound for specific applications.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts sulfonyl to sulfone derivatives | Hydrogen peroxide |
| Reduction | Converts sulfonyl to sulfide derivatives | Lithium aluminum hydride |
| Substitution | Replaces the methanesulfonyl group with other functional groups | Amines or thiols |
The mechanism of action involves its interaction with specific molecular targets, potentially inhibiting enzyme activity or disrupting cellular processes, which contributes to its biological efficacy .
Mechanism of Action
The mechanism of action of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride with structurally related indole derivatives:
Key Observations:
- Methanesulfonyl vs.
- Salt Form: The hydrochloride salt in both 7-methanesulfonyl and 7-chloro derivatives improves water solubility compared to non-salt analogs like 7-methoxyindole carboxylic acid .
- Functional Group Diversity : Carboxylic acid-containing analogs (e.g., 7-methoxyindole-3-carboxylic acid) exhibit lower solubility in neutral pH but may serve as intermediates for prodrug synthesis .
Biological Activity
7-Methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is a compound characterized by its unique molecular structure, which includes a dihydroindole framework and a methanesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.
- Molecular Formula : C₉H₁₁ClN₂O₂S
- Molecular Weight : Approximately 233.72 g/mol
The compound's structure enables it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is attributed to its ability to act as an electrophile, facilitated by the methanesulfonyl group. This allows the compound to engage in nucleophilic substitution reactions with biological molecules, potentially leading to the inhibition of specific enzymes or disruption of cellular processes.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231) and others.
Table 1: Anticancer Activity Overview
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.0 | Induces apoptosis and cell cycle arrest |
| HeLa | 8.55 | Microtubule destabilization |
| NCI-H460 | 14.31 | Inhibition of topoisomerase II |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. Its structural similarity to other indole derivatives enhances its interaction with these biological targets.
Case Studies and Research Findings
- Neuropharmacological Studies : Initial investigations have highlighted the potential of this compound in modulating neurotransmitter systems, suggesting applications in treating neurodegenerative diseases.
- High-Throughput Screening : The compound has been included in libraries for high-throughput screening assays aimed at identifying new drug leads, particularly for neglected tropical diseases such as human African trypanosomiasis (HAT) .
- Structure-Activity Relationship (SAR) : Studies have focused on modifying the methanesulfonyl group and the dihydroindole ring to enhance biological activity and selectivity towards specific targets .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride in laboratory settings?
- Methodological Answer : Strict adherence to safety measures is critical. Use personal protective equipment (PPE), including gloves, protective eyewear, and lab coats. Avoid skin contact and inhalation by working in a fume hood or glovebox for hazardous steps. Post-experiment waste must be segregated and disposed via certified waste management services to prevent environmental contamination. These protocols align with general indole derivative handling guidelines .**
Q. How can researchers determine the purity and identity of this compound using standard analytical techniques?
- Methodological Answer :
- Melting Point Analysis : Compare observed melting points (e.g., 227–230°C for structurally similar methylsulfonyl aniline hydrochlorides) to literature values .
- Chromatography : Use chiral ligand-exchange chromatography (e.g., as applied to indoline-2-carboxylic acid derivatives) to resolve stereoisomers and assess purity .
- Spectroscopy : Validate structural identity via NMR (¹H/¹³C) and mass spectrometry, referencing pharmacopeial standards for indole derivatives .
Q. What are the common synthetic routes for preparing this compound, and what are the critical parameters to control during synthesis?
- Methodological Answer :
- Fischer Indole Synthesis : Optimize acid catalysis (e.g., HCl) and temperature to cyclize phenylhydrazine precursors into the indole core, as seen in related indole syntheses .
- Sulfonylation : Introduce the methanesulfonyl group under controlled conditions (e.g., sulfonic anhydrides in inert solvents) to avoid overreaction.
- Critical Parameters : Monitor pH during hydrochloride salt formation and ensure anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can computational reaction path search methods and quantum chemical calculations be applied to optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model transition states and identify energetically favorable pathways for sulfonylation and cyclization steps.
- Data-Driven Optimization : Integrate computational predictions with high-throughput experimentation, as demonstrated by the ICReDD framework, to rapidly narrow optimal conditions (e.g., solvent, catalyst) .
- Feedback Loops : Refine computational models using experimental kinetic data to improve accuracy for future reaction designs .
Q. What methodological approaches are recommended for resolving contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference spectral data with structurally analogous compounds (e.g., 3-phenyl-2,3-dihydro-1H-indole derivatives) to identify artifact peaks or solvent effects .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments in complex spectra.
- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly in the dihydroindole ring system .
Q. In experimental design, how can factorial design principles be utilized to investigate the effects of reaction variables on the yield and selectivity of this compound synthesis?
- Methodological Answer :
- Variable Screening : Use a fractional factorial design to test critical factors (e.g., temperature, catalyst loading, solvent polarity) and their interactions.
- Response Surface Methodology (RSM) : Apply central composite design to model non-linear relationships between variables and optimize yield/selectivity.
- Case Study : A 2³ factorial design could systematically vary sulfonylation time, acid concentration, and workup method, reducing trial-and-error experimentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
